Antifungal Activity of 1-Bromo-1-nitrooctane Against Candida albicans and Dermatophytes
The target compound, reported as 1-bromo-1-nitrooctane (the C8 alkyl chain analog), demonstrated complete inhibition of Candida albicans and dermatophyte growth at a concentration of 16.6 µg/mL [1]. This represents a significant enhancement in antifungal activity compared to the parent 1-nitroalkane class, which showed no growth inhibition at concentrations up to 1000 µg/mL against the same test panel [1]. The introduction of the bromine atom adjacent to the nitro group was essential for conferring this antifungal activity [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) for complete growth inhibition |
|---|---|
| Target Compound Data | 16.6 µg/mL |
| Comparator Or Baseline | Parent 1-nitroalkanes (C1-C6 and C8) at 1000 µg/mL |
| Quantified Difference | Target compound active at 16.6 µg/mL; parent class inactive at 1000 µg/mL (>60-fold difference in effective concentration) |
| Conditions | In vitro antimicrobial susceptibility testing; agar dilution method; test organisms included Candida albicans and dermatophyte species |
Why This Matters
This quantitative MIC value provides a verifiable benchmark for antifungal potency, enabling procurement decisions based on demonstrated efficacy against specific fungal pathogens rather than assumed class-level activity.
- [1] Clark NG, Croshaw B, Leggetter BE, Spooner DF. Synthesis and antimicrobial activity of aliphatic nitro compounds. J Med Chem. 1974;17(9):977-981. View Source
